molecular formula C22H20N2O2S B11347470 3,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide

3,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B11347470
M. Wt: 376.5 g/mol
InChI Key: JAXVAOBXWSYCPS-UHFFFAOYSA-N
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Description

3,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a carboxamide group, a thiazole ring, and multiple methyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods allow for the efficient and scalable production of the compound while maintaining strict quality control standards .

Chemical Reactions Analysis

Types of Reactions

3,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

3,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern and the combination of the benzofuran and thiazole rings. This unique structure may confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H20N2O2S

Molecular Weight

376.5 g/mol

IUPAC Name

3,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H20N2O2S/c1-13-9-14(2)19-15(3)20(26-18(19)10-13)21(25)23-11-17-12-27-22(24-17)16-7-5-4-6-8-16/h4-10,12H,11H2,1-3H3,(H,23,25)

InChI Key

JAXVAOBXWSYCPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)NCC3=CSC(=N3)C4=CC=CC=C4)C)C

Origin of Product

United States

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